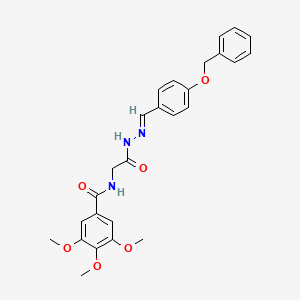![molecular formula C21H13Cl3N2O4 B11556811 4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11556811.png)
4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate: is a chemical compound with the molecular formula C21H13Cl3N2O4 . Let’s break down its structure:
- The compound consists of a central 2-nitrophenyl ring.
- Attached to this ring, there is a side chain containing a 3-chloro-2-methylphenyl group.
- The side chain is connected to the 2,4-dichlorobenzoate moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde . Here are the steps:
Reaction: 4-Nitroaniline reacts with 2-chloro-6-hydroxybenzaldehyde in ethanol (with a few drops of glacial acetic acid) under reflux conditions for 6 hours.
Product Formation: The title compound forms after solvent evaporation.
Crystallization: Yellow needle crystals suitable for X-ray diffraction are obtained after slow evaporation at room temperature.
Industrial Production: The industrial production methods may involve scaled-up versions of the synthetic route described above, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The chlorine atoms in the side chain and benzoate group are susceptible to substitution reactions.
Reduction: The nitro group can be reduced to an amino group.
Reduction: Common reducing agents like with a catalyst (e.g., ).
Substitution: Various nucleophiles (e.g., , , or ).
Oxidation: Oxidizing agents such as .
- Reduction: Amino derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and bioorganic chemistry.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
aryl nitro compounds and aryl chlorobenzoates . the unique combination of the 2-nitrophenyl ring, 3-chloro-2-methylphenyl side chain, and 2,4-dichlorobenzoate group sets this compound apart.
Properties
Molecular Formula |
C21H13Cl3N2O4 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
[4-[(3-chloro-2-methylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl3N2O4/c1-12-16(23)3-2-4-18(12)25-11-13-5-8-20(19(9-13)26(28)29)30-21(27)15-7-6-14(22)10-17(15)24/h2-11H,1H3 |
InChI Key |
ITENQBXLQWGYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11556736.png)
![2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11556754.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11556757.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11556759.png)
![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556765.png)
![3-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11556773.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556776.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556778.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-3-oxopropanamide](/img/structure/B11556781.png)
![4,4'-methanediylbis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11556787.png)
![N-[(4-methylphenyl)sulfonyl]glycyl-N-butylglycinamide](/img/structure/B11556792.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11556804.png)

